molecular formula C12H7FINO3 B11784095 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11784095
M. Wt: 359.09 g/mol
InChI Key: AXSXEAYPJOCACF-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that features a fluorophenyl group, an iodine atom, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the dihydropyridine ring followed by the introduction of the fluorophenyl and iodine substituents. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group and iodine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Fluorophenyl)-5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • 6-(2-Fluorophenyl)-5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Uniqueness

The presence of the iodine atom in 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid distinguishes it from similar compounds. Iodine’s larger atomic size and different electronic properties can lead to unique reactivity and binding characteristics, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C12H7FINO3

Molecular Weight

359.09 g/mol

IUPAC Name

6-(2-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7FINO3/c13-8-4-2-1-3-6(8)10-9(14)5-7(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)

InChI Key

AXSXEAYPJOCACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C(=O)N2)C(=O)O)I)F

Origin of Product

United States

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